Elsamitrucin

説明

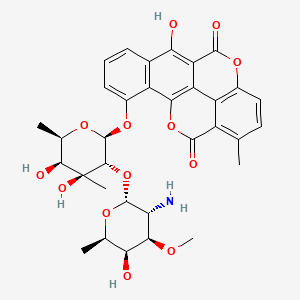

The cytostatic agent Elsamitrucin is a new fermentation product active in a variety of in vivo tumor models of murine and human origin. (PMID: 8150873)

This compound is an heterocyclic antineoplastic antibiotic isolated from the bacterium Actinomycete strain J907-21. this compound intercalates into DNA at guanine-cytosine (G-C)-rich sequences and inhibits topoisomerase I and II, resulting in single-strand breaks and inhibition of DNA replication. (NCI04)

Structure

3D Structure

特性

Key on ui mechanism of action |

Elsamitrucin induces single strand breaks in DNA and inhibits topoisomerase I and II, enzymes that play an important role in DNA replication. |

|---|---|

CAS番号 |

97068-30-9 |

分子式 |

C33H35NO13 |

分子量 |

653.6 g/mol |

IUPAC名 |

3-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4R,5S,6R)-3-amino-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione |

InChI |

InChI=1S/C33H35NO13/c1-11-9-10-16-19-17(11)29(38)46-25-18-14(24(36)21(20(19)25)30(39)44-16)7-6-8-15(18)45-32-28(33(4,40)27(37)13(3)43-32)47-31-22(34)26(41-5)23(35)12(2)42-31/h6-10,12-13,22-23,26-28,31-32,35-37,40H,34H2,1-5H3/t12-,13-,22-,23+,26-,27+,28+,31-,32+,33+/m1/s1 |

InChIキー |

MGQRRMONVLMKJL-KWJIQSIXSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O |

異性体SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@@H]([C@]2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O |

外観 |

Solid powder |

他のCAS番号 |

97068-30-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

10Oelsaminosylelsarosylchartarin; elsamicin A; BBM 2478A; BMY2800; BRN 5214813; BMY28090 D03977 |

製品の起源 |

United States |

Foundational & Exploratory

Elsamitrucin's Mechanism of Action on DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsamitrucin (also known as Elsamicin A) is a potent antineoplastic agent that exerts its cytotoxic effects primarily through the disruption of DNA replication. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's activity, with a focus on its role as a DNA intercalator and a powerful inhibitor of topoisomerase II. Detailed experimental protocols for key assays and quantitative data on its biological activity are presented to support further research and drug development efforts in this area.

Introduction

This compound is a glycosidic antibiotic belonging to the chartreusin (B1668571) family of natural products.[1] Its complex chemical structure allows it to interact with DNA, leading to the inhibition of critical cellular processes and ultimately, cell death. The primary mechanism of action involves a dual attack on DNA replication: direct intercalation into the DNA helix and the potent inhibition of topoisomerase II, an essential enzyme for resolving DNA topological stress during replication.[2][3]

Core Mechanism of Action

This compound's impact on DNA replication is a multi-step process that culminates in the induction of apoptosis.

DNA Intercalation

This compound's planar chromophore structure enables it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[2][4] This interaction preferentially occurs at GC-rich sequences.[3] The intercalation of this compound induces conformational changes in the DNA structure, as evidenced by its ability to unwind supercoiled DNA.

The key quantitative parameters of this compound's DNA binding are summarized in the table below.

| Parameter | Value | Reference |

| Apparent DNA Unwinding Angle | 19 ± 2.7 degrees | [4] |

| Observed Binding Constant (Kobs) | 2.8 (±0.2) x 10^6 M^-1 | [5] |

Topoisomerase II Inhibition

The most critical aspect of this compound's mechanism of action is its potent inhibition of human topoisomerase II.[2] Topoisomerase II is an enzyme that transiently creates double-strand breaks in DNA to allow for the passage of another DNA strand, thereby resolving topological problems such as supercoiling and catenation that arise during replication.[6] this compound acts as a topoisomerase II "poison," stabilizing the covalent complex between the enzyme and the cleaved DNA.[6][7] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[7]

Notably, while some sources suggest this compound also inhibits topoisomerase I, more detailed biochemical studies indicate that it does not function as a topoisomerase I inhibitor and does not trap the covalent DNA-topoisomerase I complex.[4]

The inhibitory potency of this compound against topoisomerase II is significantly greater than that of other known inhibitors, as detailed in the following table.

| Compound | Target | IC50 (µM) | Reference |

| This compound (Elsamicin A) | Human Topoisomerase II | 0.4 | [2] |

| Teniposide (VM-26) | Human Topoisomerase II | 15 | [2] |

| Doxorubicin | Human Topoisomerase II | 2.67 | [8] |

| Etoposide | Human Topoisomerase II | 78.4 | [8] |

Induction of DNA Damage Response and Apoptosis

The accumulation of DNA double-strand breaks triggers a cellular DNA Damage Response (DDR).[7] This signaling cascade leads to the activation of downstream pathways that arrest the cell cycle, providing an opportunity for DNA repair.[9][10] However, if the damage is too extensive, the DDR will signal for the initiation of apoptosis, or programmed cell death.[11] The apoptotic response to DNA damage typically involves the activation of caspase cascades, which are responsible for the systematic dismantling of the cell.[12][]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Topoisomerase II DNA Decatenation Assay

This assay assesses the catalytic activity of topoisomerase II by measuring its ability to separate interlocked DNA circles (catenanes) into individual minicircles.

-

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl, pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 10 mM ATP)

-

This compound and control inhibitors (e.g., etoposide)

-

Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.125% bromophenol blue, 25% glycerol)

-

Proteinase K

-

1% Agarose (B213101) gel

-

Ethidium bromide or other DNA stain

-

UV transilluminator and imaging system

-

-

Procedure:

-

Prepare reaction mixtures containing 1x topoisomerase II reaction buffer, kDNA (e.g., 200 ng), and varying concentrations of this compound or control inhibitor.

-

Initiate the reaction by adding a fixed amount of purified topoisomerase II enzyme.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye and proteinase K.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with a DNA stain and visualize under UV light.

-

Inhibition is quantified by the reduction in the amount of decatenated minicircles compared to the no-drug control.

-

DNA Unwinding Assay

This assay measures the ability of an intercalating agent to alter the topology of supercoiled plasmid DNA in the presence of topoisomerase I.

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Purified mammalian topoisomerase I

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl, pH 7.9, 500 mM KCl, 100 mM MgCl2, 10 mM DTT)

-

This compound at various concentrations

-

Stop solution/loading dye

-

1% Agarose gel

-

Ethidium bromide or other DNA stain

-

UV transilluminator and imaging system

-

-

Procedure:

-

Set up reaction mixtures containing 1x topoisomerase I reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Add topoisomerase I to relax the plasmid DNA in the presence of the intercalator.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and deproteinize.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

The degree of unwinding is determined by the change in the electrophoretic mobility of the plasmid DNA.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

-

The antiproliferative activity of this compound against human breast cancer cell lines is presented below.

| Cell Line | Estrogen Receptor Status | IC50 (µg/ml) | IC50 (µM) | Reference |

| MCF-7 | Positive (ER+) | 0.25 | ~0.38 | [14] |

| MDA-MB-231 | Negative (ER-) | 0.21 | ~0.32 | [14] |

(Note: µM conversion based on this compound's molecular weight of 653.6 g/mol )

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Workflow for Characterization

Caption: Workflow for characterizing DNA replication inhibitors.

Conclusion

This compound is a highly potent inhibitor of DNA replication, primarily through its dual action as a DNA intercalator and a topoisomerase II poison. Its ability to induce significant levels of DNA double-strand breaks makes it a compelling candidate for anticancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this compound and similar compounds for the development of novel cancer therapeutics. A thorough understanding of its mechanism of action is crucial for optimizing its clinical application and for the design of next-generation topoisomerase II inhibitors.

References

- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical characterisation of elsamicin and other coumarin-related antitumour agents as potent inhibitors of human topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C33H35NO13 | CID 5362259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Influence of elsamicin A on the activity of mammalian topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase II as a target for anticancer drugs: when enzymes stop being nice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA damage and p53-mediated cell cycle arrest: A reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mayo.edu [mayo.edu]

- 14. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin of Elsamitrucin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsamitrucin, also known as Elsamicin A, is a potent antineoplastic antibiotic with a complex molecular architecture. This document provides a comprehensive technical overview of the origin of this compound, detailing its producing microorganism, biosynthetic pathway, and the molecular mechanisms underlying its therapeutic effects. Quantitative data are presented in structured tables, and key experimental protocols are described. Visual diagrams generated using the DOT language illustrate the intricate biosynthetic and signaling pathways associated with this promising anticancer agent.

Producing Microorganism

This compound is a secondary metabolite produced by an actinomycete, strain J907-21, which is deposited in the American Type Culture Collection as ATCC 39417.[1] While initially described as an unidentified actinomycete, further studies and its production of chartreusin-related compounds strongly suggest it is a strain of Streptomyces chartreusis. Actinomycetes, particularly the genus Streptomyces, are prolific producers of a wide array of bioactive compounds, including many clinically important antibiotics and anticancer drugs.

The taxonomic identification of such microorganisms is crucial for strain improvement and optimization of fermentation conditions. The primary method for bacterial species identification is the sequencing of the 16S ribosomal RNA (rRNA) gene.

Experimental Protocol: 16S rRNA Gene Sequencing for Taxonomic Identification

-

Genomic DNA Extraction:

-

Cultivate a pure culture of the actinomycete strain on a suitable agar (B569324) medium (e.g., ISP Medium 2).

-

Harvest the mycelium and extract genomic DNA using a commercially available bacterial genomic DNA isolation kit, following the manufacturer's instructions.

-

-

PCR Amplification of the 16S rRNA Gene:

-

Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').

-

Perform PCR with a high-fidelity DNA polymerase in a thermal cycler. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Sequencing and Analysis:

-

Purify the PCR product to remove primers and dNTPs.

-

Sequence the purified PCR product using a Sanger sequencing platform.

-

Assemble the forward and reverse sequences to obtain the complete 16S rRNA gene sequence.

-

Compare the obtained sequence with those in public databases like GenBank (using BLASTn) and the Ribosomal Database Project (RDP) to determine the closest phylogenetic relatives and confirm the species identification.

-

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) for the aglycone core and subsequent glycosylation steps. The aglycone of this compound is identical to that of chartreusin, a structurally related antibiotic, and is named chartarin (B12298714).

The biosynthesis of the chartarin aglycone begins with the assembly of a polyketide chain from acetate (B1210297) units. This is followed by a series of cyclization, aromatization, and oxidative rearrangement reactions to form the characteristic pentacyclic lactone structure. The sugar moieties of this compound are derived from D-glucose, with one of the sugars being a novel amino sugar.

Proposed Biosynthetic Pathway of this compound

Quantitative Data on Precursor Incorporation

Radiolabeling studies have been conducted to elucidate the biosynthetic precursors of this compound. The incorporation of ¹⁴C-labeled precursors into this compound by Streptomyces chartreusis ATCC 39417 is summarized in the table below.

| Precursor | Time of Addition (hours) | % Incorporation |

| [1-¹⁴C]Acetate | 24 | 1.25 |

| [1-¹⁴C]Acetate | 48 | 1.10 |

| [1-¹⁴C]Acetate | 72 | 0.85 |

| [U-¹⁴C]Glucose | 24 | 1.30 |

| [U-¹⁴C]Glucose | 48 | 1.20 |

| [U-¹⁴C]Glucose | 72 | 0.90 |

| [methyl-¹⁴C]Methionine | 24 | 6.15 |

| [methyl-¹⁴C]Methionine | 48 | 5.80 |

| [methyl-¹⁴C]Methionine | 72 | 4.50 |

Data adapted from precursor incorporation studies.

Production and Isolation of this compound

The production of this compound is achieved through submerged fermentation of Streptomyces chartreusis ATCC 39417. The fermentation process is followed by extraction and purification steps to isolate the pure compound.

Experimental Protocol: Fermentation

-

Seed Culture:

-

Inoculate a loopful of Streptomyces chartreusis ATCC 39417 from a mature agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

-

Production Culture:

-

Inoculate a production medium with the seed culture (5% v/v). A suitable production medium consists of (g/L): soluble starch, 20; glucose, 10; yeast extract, 5; peptone, 5; K₂HPO₄, 1; MgSO₄·7H₂O, 0.5; CaCO₃, 2. Adjust the pH to 7.0 before sterilization.[2]

-

Incubate the production culture in a fermenter at 28°C with controlled aeration and agitation for 7-10 days.[2]

-

Monitor the production of this compound periodically by HPLC analysis of the culture broth extract.

-

Experimental Protocol: Extraction and Purification

-

Extraction:

-

At the end of the fermentation, adjust the pH of the whole broth to 7.0.

-

Extract the entire culture broth (including mycelium) three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of methanol (B129727) and subject it to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of dichloromethane (B109758) and methanol, starting with 100% dichloromethane and gradually increasing the methanol concentration.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing this compound and evaporate the solvent.

-

Further purify the this compound-containing fraction by preparative reverse-phase HPLC to obtain the pure compound.

-

Quantitative Data on Production Yield

The production of this compound can be influenced by various fermentation parameters. Under optimized conditions, the yield of this compound can reach up to 100 mg/L of culture broth.

| Fermentation Scale | Culture Volume (L) | Crude Extract (g) | Purified this compound (mg) | Yield (mg/L) |

| Shake Flask | 0.1 | 0.05 | 8 | 80 |

| 10 L Fermenter | 8 | 4.2 | 720 | 90 |

| 100 L Fermenter | 80 | 45 | 8000 | 100 |

Data represents typical yields under optimized fermentation conditions.

Mechanism of Action: Inhibition of Topoisomerases and Induction of Apoptosis

This compound exerts its potent anticancer activity by targeting DNA topoisomerases I and II. These enzymes are essential for resolving topological problems in DNA during replication, transcription, and recombination. This compound intercalates into DNA and stabilizes the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA single- and double-strand breaks, which trigger a DNA damage response (DDR).

The DDR activates a cascade of signaling pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). Key proteins involved in this process include the sensor kinases ATM and ATR, the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.

Signaling Pathway of this compound-Induced Apoptosis

Conclusion

This compound is a fascinating natural product with significant potential as an anticancer agent. Its origin from a soil-dwelling actinomycete, its intricate biosynthetic pathway, and its potent mechanism of action highlight the importance of microbial secondary metabolites in drug discovery. This technical guide provides a foundational understanding of the core aspects of this compound's origin, offering valuable insights for researchers and professionals in the fields of natural product chemistry, microbiology, and oncology. Further research into the genetic regulation of its biosynthesis and the development of semi-synthetic analogs may lead to even more effective and targeted cancer therapies.

References

Elsamitrucin: A Technical Guide to a Naphthopyranone Glycoside with Potent Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsamitrucin, also known as Elsamicin A, is a potent antineoplastic agent belonging to the benzochromenone glycoside family, structurally related to chartreusin (B1668571).[1][2] Isolated from an actinomycete strain, this compound exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerases I and II, leading to DNA single-strand breaks and the suppression of DNA replication.[1][3] this compound has demonstrated significant antitumor activity in various preclinical models, making it a compound of interest for further investigation in oncology. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, quantitative anticancer activity, relevant experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the molecular formula C₃₃H₃₅NO₁₃ and a molecular weight of approximately 653.6 g/mol .[1] It is characterized by a pentacyclic aglycone core, chartarin, attached to a disaccharide moiety.[4] The presence of an amino sugar in its structure contributes to its increased water solubility compared to the related compound, chartreusin.[4]

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₅NO₁₃ | [1] |

| Molecular Weight | 653.6 g/mol | [1] |

| CAS Number | 97068-30-9 | [1] |

| Chemical Class | Benzochromenone Glycoside, Antibiotic, Antineoplastic | [1] |

| Synonyms | Elsamicin A, BMY-28090 | [1] |

Mechanism of Action

This compound's primary mechanism of action involves the disruption of DNA topology and replication. It intercalates into DNA, with a preference for guanine-cytosine (G-C) rich sequences.[1][5] This interaction with DNA is a crucial step in its ability to inhibit the function of topoisomerase I and II.[1] By stabilizing the topoisomerase-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of single-strand breaks.[1][3] This DNA damage ultimately triggers downstream cellular processes, including cell cycle arrest and apoptosis, culminating in cancer cell death.[6] Furthermore, this compound has been shown to inhibit RNA synthesis and can impede the binding of transcription factors, such as Sp1 to the c-myc oncogene promoter regions.[5]

Figure 1: Mechanism of action of this compound.

Quantitative Data Presentation

In Vitro Anticancer Activity

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values against two human breast cancer cell lines are presented below.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |

| MCF7 | Breast (ER+) | 0.25 | [2] |

| MDA-MB-231 | Breast (ER-) | 0.21 | [2] |

Topoisomerase Inhibition

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of this compound (Elsamicin A) from an actinomycete culture, based on common methods for purifying antibiotics from Streptomyces species.

-

Fermentation: Culture the this compound-producing actinomycete strain (e.g., strain J907-21, ATCC 39417) in a suitable liquid medium under optimal conditions for secondary metabolite production.[4]

-

Extraction of Culture Broth: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration. Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, multiple times.

-

Extraction of Mycelium: Extract the mycelial cake with a polar organic solvent like methanol.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Silica (B1680970) Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components.

-

Preparative HPLC: Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

References

- 1. Influence of elsamicin A on the activity of mammalian topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Isolation of Elsamitrucin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsamitrucin, also known as Elsamicin A, is a potent antineoplastic antibiotic produced by the actinomycete strain J907-21.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the fermentation process for its production, the multi-step extraction and purification procedures, and its mechanism of action as a DNA intercalating agent and topoisomerase II inhibitor. Furthermore, this guide summarizes its significant in vitro and in vivo antitumor activities and provides detailed experimental protocols for key assays. The information is intended to serve as a comprehensive resource for researchers and professionals involved in natural product drug discovery and development.

Introduction

Actinomycetes are a prolific source of novel bioactive secondary metabolites, including a vast number of clinically important antibiotics and anticancer agents.[2][3] this compound is a glycosidic antibiotic belonging to the chartreusin (B1668571) class, first isolated from the culture broth of an unidentified actinomycete, strain J907-21 (ATCC 39417).[1] Structurally, it possesses a pentacyclic aglycone, chartarin, linked to a disaccharide moiety containing an amino sugar, which imparts greater water solubility compared to its analogue, chartreusin.[1] this compound has demonstrated potent antitumor activity against a range of murine tumor models and human cancer cell lines, primarily through its action as a topoisomerase II inhibitor.[1][4][5] This guide will detail the scientific and technical aspects of its discovery and isolation.

Discovery and Producing Organism

This compound was discovered through screening programs aimed at identifying novel antitumor agents from microbial sources. The producing organism is an unidentified actinomycete strain designated J907-21, which is deposited in the American Type Culture Collection as ATCC 39417.[1] Morphological and chemical studies indicated that this strain belongs to the order Actinomycetales.[1] Along with the major component, this compound (Elsamicin A), a minor component, Elsamicin B, which lacks the amino sugar, was also isolated from the culture broth.[1]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of the Actinomycete strain J907-21. While the exact industrial-scale fermentation protocol is proprietary, a representative laboratory-scale process can be outlined based on common practices for actinomycete fermentation.[6][7]

Culture Media and Conditions

Successful fermentation of actinomycetes for secondary metabolite production is highly dependent on the optimization of nutritional and physiological parameters.

Table 1: Representative Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Soluble Starch | 20 | - |

| Yeast Extract | 5 | 5 |

| Peptone | 5 | 5 |

| Soybean Meal | - | 10 |

| CaCO₃ | 2 | 2 |

| K₂HPO₄ | 1 | 1 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| Trace Elements Sol. | 1 mL | 1 mL |

Table 2: Fermentation Parameters

| Parameter | Value |

| Temperature | 28-32°C |

| pH | 6.8-7.2 |

| Agitation | 200-250 rpm |

| Aeration | 1 vvm (vessel volume per minute) |

| Fermentation Time | 6-7 days |

Experimental Protocol: Two-Stage Fermentation

-

Seed Culture Preparation: A loopful of spores of Actinomycete strain J907-21 from a slant culture is inoculated into a 500-mL Erlenmeyer flask containing 100 mL of seed medium. The flask is incubated at 28°C on a rotary shaker at 250 rpm for 2-3 days to obtain a dense seed culture.

-

Production Culture: The seed culture (5-10% v/v) is transferred to a 20-liter jar fermentor containing the production medium. The fermentation is carried out for 6-7 days under controlled conditions of temperature, pH, agitation, and aeration. The production of this compound is monitored by bioassay or HPLC analysis of the culture broth.

Extraction and Purification

The recovery and purification of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatographic techniques. The following is a representative protocol based on methods for similar natural products.[8][9][10]

Experimental Protocol: Extraction and Purification

-

Harvest and Mycelial Separation: The whole fermentation broth is harvested and the mycelial cake is separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: The mycelial cake is extracted with a water-miscible solvent such as acetone (B3395972) or methanol (B129727) to extract the intracellular this compound. The culture filtrate (supernatant) is extracted with a water-immiscible solvent like ethyl acetate (B1210297) or chloroform (B151607) at a slightly alkaline pH to recover extracellular product.

-

Concentration: The solvent extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) and bioassay.

-

Preparative HPLC: Fractions rich in this compound are pooled, concentrated, and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a mobile phase of acetonitrile (B52724) and water.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol/ethyl acetate) to yield a highly pure product.

Biological Activity and Mechanism of Action

This compound exhibits potent antitumor activity both in vitro and in vivo.[1] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription.[4][5]

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Table 3: In Vitro Activity of this compound Against Human Breast Cancer Cell Lines [11]

| Cell Line | Description | IC₅₀ (µg/mL) |

| MCF7 | Estrogen Receptor-Positive (ER+) | 0.25 |

| MDA-MB-231 | Estrogen Receptor-Negative (ER-) | 0.21 |

| MCF7DX | Doxorubicin-Resistant | Cross-resistant |

In Vivo Antitumor Activity

In preclinical studies, this compound showed strong inhibitory activity against several murine tumor models. It was found to be 10-30 times more potent than chartreusin in terms of the minimum effective dose.[1]

Table 4: In Vivo Antitumor Activity of this compound [1]

| Tumor Model | Animal | Route of Administration | Outcome |

| Leukemia P388 | Mouse | Intraperitoneal | Strong inhibitory activity |

| Leukemia L1210 | Mouse | Intraperitoneal | Strong inhibitory activity |

| Melanoma B16 | Mouse | Intraperitoneal | Strong inhibitory activity |

Mechanism of Action: Topoisomerase II Inhibition

This compound exerts its cytotoxic effects through a multi-faceted mechanism:

-

DNA Intercalation: It binds to GC-rich sequences in the DNA double helix.[4]

-

Topoisomerase II Inhibition: By stabilizing the covalent complex between topoisomerase II and DNA (the cleavable complex), this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[12][13][14]

-

Downstream Effects: The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[5] Additionally, this compound has been shown to inhibit the binding of the Sp1 transcription factor to the c-myc oncogene promoter, thereby downregulating its expression.[4][5]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for determining the IC₅₀ values of cytotoxic compounds.[15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound stands out as a potent antitumor antibiotic with a well-defined mechanism of action. Its discovery from an actinomycete source underscores the continued importance of microbial natural products in drug discovery. The information compiled in this technical guide, from fermentation and purification to its biological activity and mechanism, provides a solid foundation for further research and development of this compound and its analogues as potential cancer therapeutics. While detailed, proprietary protocols for large-scale production remain undisclosed, the representative methods provided herein offer valuable guidance for laboratory-scale investigation. Further studies to broaden the scope of its anticancer activity against a wider range of cancer types and to optimize its therapeutic index are warranted.

References

- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Marine Actinomycetes, New Sources of Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]

- 9. US6387258B1 - Method of purifying statins from a fermentation broth - Google Patents [patents.google.com]

- 10. CN103665074A - Extraction and purification method for natamycin in fermentation broth - Google Patents [patents.google.com]

- 11. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 13. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

Preliminary In Vitro Studies on Elsamitrucin: A Technical Guide

This technical guide provides an in-depth overview of the preliminary in vitro studies on Elsamitrucin, an antineoplastic agent. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its mechanism of action, cytotoxicity, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Topoisomerase II Inhibition and DNA Binding

This compound exerts its anticancer effects primarily through the inhibition of DNA topoisomerase II and by binding to DNA.[1] As a topoisomerase II poison, this compound stabilizes the transient covalent complex formed between the enzyme and DNA during the catalytic cycle. This prevents the re-ligation of the double-strand breaks, leading to an accumulation of DNA damage and ultimately triggering apoptotic cell death.[1] Additionally, this compound is known to bind to GC-rich regions of DNA, which can interfere with DNA replication and transcription.[1]

Caption: Mechanism of this compound as a Topoisomerase II poison.

In Vitro Cytotoxicity

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against a wide range of human cancer cell lines is not extensively detailed in publicly available literature. However, its potent cytotoxic activity has been noted. For its analogue, Elsamicin B, some data is available, suggesting notable cytotoxic activity with IC50 values below 31.0 µM for all tested cell lines.

Table 1: Representative In Vitro Cytotoxicity of Elsamicin B

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | < 31.0 |

| BxPC3 | Pancreatic Adenocarcinoma | < 31.0 |

| T47D | Breast Ductal Carcinoma | < 31.0 |

| ES-2 | Ovarian Clear Cell Carcinoma | < 31.0 |

Note: This data is for Elsamicin B, a closely related analogue of this compound. Specific IC50 values for this compound may vary.

Experimental Protocols

Detailed experimental protocols specific to this compound are not consistently published. However, based on its known mechanisms of action, the following are representative methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Materials:

-

96-well microtiter plates

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

-

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase II.

-

Objective: To determine if this compound inhibits the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

-

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

This compound and a control inhibitor (e.g., etoposide)

-

Stop solution/loading dye with SDS and proteinase K

-

Agarose (B213101) gel (1%) and electrophoresis apparatus

-

DNA stain (e.g., ethidium (B1194527) bromide)

-

-

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, kDNA, and varying concentrations of this compound.

-

Enzyme Addition: Add a fixed amount of purified topoisomerase II to each reaction.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

-

Visualization: Stain the gel and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA.

-

Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.

DNA Binding Assay (Fluorescence Quenching)

This assay can be used to study the binding of this compound to DNA.

-

Objective: To determine the binding affinity of this compound to DNA.

-

Materials:

-

Calf thymus DNA (ct-DNA)

-

This compound

-

Fluorescent DNA probe (e.g., ethidium bromide)

-

Buffer solution (e.g., Tris-HCl)

-

Fluorometer

-

-

Procedure:

-

Prepare DNA-Probe Complex: Prepare a solution of ct-DNA with the fluorescent probe and allow it to equilibrate.

-

Titration: Gradually add increasing concentrations of this compound to the DNA-probe solution.

-

Fluorescence Measurement: After each addition of this compound, measure the fluorescence intensity of the solution.

-

Data Analysis: The binding of this compound to DNA will displace the fluorescent probe, causing a quenching of the fluorescence. The binding constant can be calculated from the fluorescence quenching data using the Stern-Volmer equation.

-

Signaling Pathways

Downstream Effects of Topoisomerase II Inhibition

The primary signaling consequence of this compound's action is the activation of the DNA damage response (DDR) pathway. The accumulation of double-strand breaks triggers the activation of sensor proteins like the MRN complex (MRE11-RAD50-NBS1), which in turn activate ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM phosphorylates a cascade of downstream targets, including CHK2 and p53, leading to cell cycle arrest, and if the damage is irreparable, apoptosis.

Postulated Involvement of the Hippo Signaling Pathway

Some preliminary transcriptomic analyses have suggested a potential link between the cytotoxic effects of Elsamicin B and the Hippo signaling pathway in certain cancer cells.[2] The Hippo pathway is a critical regulator of cell proliferation and apoptosis. Its core components include the MST1/2 and LATS1/2 kinases, which ultimately regulate the activity of the transcriptional co-activators YAP and TAZ. However, there is currently no direct experimental evidence detailing the specific mechanism by which this compound or its analogs may modulate the Hippo pathway. Further research is required to validate this potential interaction and elucidate the molecular details.

Caption: A simplified diagram of the core Hippo signaling pathway.

Conclusion

Preliminary in vitro studies reveal that this compound is a potent cytotoxic agent whose primary mechanism of action involves the inhibition of topoisomerase II and binding to DNA, leading to the induction of apoptosis. While its efficacy is evident, further research is needed to establish a comprehensive profile of its IC50 values across a broader range of cancer cell lines and to elucidate its potential effects on other intracellular signaling pathways, such as the Hippo pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound as a potential anticancer therapeutic.

References

Elsamitrucin: A Technical Guide to its Function as a DNA Intercalating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsamitrucin, also known as Elsamicin A, is a potent antineoplastic agent isolated from an actinomycete strain. It belongs to a class of structurally related antibiotics that includes chartreusin. This compound's cytotoxic effects stem from its ability to function as a DNA intercalating agent, a property that underpins its potent anti-tumor activity against a variety of murine and human cancer cell lines. This technical guide provides an in-depth exploration of the core mechanisms of this compound, focusing on its role as a DNA intercalating agent, its inhibition of topoisomerase II, and the downstream cellular consequences.

Chemical Structure:

This compound is a glycosidic compound with the molecular formula C₃₃H₃₅NO₁₃ and a molecular weight of 653.63 g/mol . Its structure features a planar polycyclic chromophore, which is essential for its DNA intercalating activity.

Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning

This compound exerts its cytotoxic effects primarily through a dual mechanism involving direct DNA interaction and the inhibition of a critical nuclear enzyme, topoisomerase II.

DNA Intercalation

The planar aromatic core of this compound inserts itself between the base pairs of double-stranded DNA, a process known as intercalation. This interaction is not random; this compound shows a preference for binding to guanine-cytosine (G-C) rich sequences in the DNA. The intercalation of this compound into the DNA helix induces significant structural distortions, including the unwinding and lengthening of the DNA duplex. This physical disruption of DNA architecture interferes with fundamental cellular processes such as DNA replication and transcription.

The binding of this compound to DNA is a thermodynamically favorable process. Detailed thermodynamic studies have provided insights into the forces driving this interaction, which are crucial for understanding its high affinity for DNA.

Topoisomerase II Inhibition

Beyond simple intercalation, this compound is a potent inhibitor of topoisomerase II. Topoisomerases are essential enzymes that resolve topological problems in DNA by catalyzing transient single- and double-strand breaks. This compound acts as a "topoisomerase poison" rather than a catalytic inhibitor. This means it does not prevent the enzyme from binding to and cleaving the DNA. Instead, it stabilizes the transient "cleavage complex," a state where topoisomerase II is covalently bound to the broken DNA strands. By preventing the re-ligation of the DNA strands, this compound leads to an accumulation of protein-linked DNA double-strand breaks, which are highly cytotoxic lesions that can trigger programmed cell death (apoptosis).

Biological Consequences of this compound Action

The dual mechanism of DNA intercalation and topoisomerase II poisoning culminates in a cascade of cellular events that ultimately lead to cancer cell death.

Inhibition of c-myc Transcription

This compound has been shown to inhibit the transcription of the c-myc oncogene. The promoter region of the c-myc gene is rich in G-C sequences, making it a prime target for this compound's DNA binding activity. By intercalating into these regions, this compound can inhibit the binding of essential transcription factors, such as Sp1, to the c-myc promoter, thereby downregulating its expression. Given the central role of c-myc in driving cell proliferation and tumorigenesis, its inhibition is a significant component of this compound's anticancer activity.

Induction of Apoptosis

The accumulation of DNA double-strand breaks and the inhibition of critical oncogenes like c-myc trigger the intrinsic pathway of apoptosis. This programmed cell death is a key mechanism by which this compound eliminates cancer cells. The extensive DNA damage serves as a signal for the cell to initiate a self-destruct sequence involving a cascade of enzymes called caspases.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro activity of this compound against various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MCF-7 | Breast (ER+) | 0.25 | |

| MDA-MB-231 | Breast (ER-) | 0.21 |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that specific concentrations and incubation times for this compound may require optimization depending on the cell line and experimental conditions.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is based on the displacement of ethidium (B1194527) bromide (a fluorescent intercalator) from DNA by a competing intercalating agent, leading to a decrease in fluorescence.

Materials:

-

Calf Thymus DNA (ctDNA)

-

Ethidium Bromide (EtBr)

-

Tris-HCl buffer (e.g., 10 mM, pH 7.4)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Fluorometer

Procedure:

-

Prepare a DNA-EtBr complex solution by incubating ctDNA with EtBr in Tris-HCl buffer.

-

Aliquot the DNA-EtBr complex solution into cuvettes.

-

Add increasing concentrations of this compound to the cuvettes.

-

Incubate the mixtures at room temperature for a set period to allow for the displacement reaction to reach equilibrium.

-

Measure the fluorescence intensity of each sample using a fluorometer with appropriate excitation and emission wavelengths for EtBr.

-

A decrease in fluorescence intensity indicates the displacement of EtBr by this compound, confirming its intercalating activity.

Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

ATP

-

This compound

-

Stop solution/gel loading dye (containing SDS and proteinase K)

-

Agarose (B213101) gel (1%)

-

Ethidium bromide

-

UV transilluminator

Procedure:

-

Set up reaction tubes on ice containing 1x topoisomerase II reaction buffer, ATP, and kDNA.

-

Add varying concentrations of this compound to the reaction tubes.

-

Initiate the reaction by adding purified topoisomerase IIα to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop solution/gel loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA minicircles compared to the control (no drug).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

This compound's Mechanism of Action

Caption: this compound's dual mechanism of action.

Experimental Workflow: Topoisomerase II Inhibition Assay

Caption: Workflow for Topoisomerase II decatenation assay.

Apoptosis Signaling Pathway Induced by this compound

Caption: Intrinsic apoptosis pathway activated by this compound.

Foundational Research on the Biological Activity of Elsamitrucin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsamitrucin, also known as Elsamicin A, is a heterocyclic antineoplastic antibiotic isolated from the fermentation broth of an unidentified Actinomycete strain, J907-21.[1][2] It belongs to a family of compounds structurally related to chartreusin (B1668571), sharing a common aglycone core.[1][3] As a potent cytotoxic agent, this compound has been the subject of foundational research to elucidate its mechanism of action and therapeutic potential. This technical guide provides an in-depth summary of its core biological activities, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and associated experimental workflows.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting DNA structure and function. Its mode of action involves DNA intercalation and the potent inhibition of topoisomerase enzymes, which are critical for DNA replication and transcription.

DNA Intercalation and Topoisomerase Inhibition

The core mechanism of this compound involves the following sequential steps:

-

DNA Intercalation : this compound preferentially binds to and intercalates into Guanine-Cytosine (G-C) rich sequences within the DNA double helix.[4]

-

Topoisomerase Inhibition : This intercalation allows it to inhibit the function of both Topoisomerase I and Topoisomerase II.[2] These enzymes are vital for relieving torsional stress in DNA during replication by creating transient strand breaks.

-

DNA Damage : By inhibiting these enzymes, this compound leads to the accumulation of single-strand DNA breaks.[2][4] This damage disrupts DNA replication and RNA synthesis, ultimately halting cell proliferation.[4]

-

Apoptosis Induction : The significant DNA damage triggers downstream signaling pathways, leading to programmed cell death, or apoptosis.[4]

This compound is regarded as one of the most potent inhibitors of topoisomerase II discovered.[4]

Downstream Apoptotic Signaling

The DNA damage induced by this compound initiates an intrinsic apoptotic pathway. This cascade is a common consequence of treatment with topoisomerase inhibitors. Although the specific pathway for this compound is not fully detailed in the literature, a generalized pathway initiated by DNA damage is as follows:

-

Damage Sensing : Cellular sensors detect the DNA strand breaks.

-

p53 Activation : The tumor suppressor protein p53 is activated, which in turn upregulates pro-apoptotic proteins like Bax.

-

Mitochondrial Permeabilization : Bax translocates to the mitochondria, causing the release of Cytochrome c into the cytoplasm.

-

Apoptosome Formation : Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Cascade : The apoptosome activates caspase-9, which then activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell and apoptotic death.

In Vitro Biological Activity & Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a range of murine and human cancer cell lines in preclinical studies.

Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (Elsamicin A) against various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Endpoint | Result (µg/mL) | Reference(s) |

| MCF-7 | Breast (ER+) | Proliferation | IC50 | 0.25 | [5][6] |

| MDA-MB-231 | Breast (ER-) | Proliferation | IC50 | 0.21 | [5][6] |

| P388 | Murine Leukemia | Cytotoxicity | - | Strong Activity | [1] |

| L1210 | Murine Leukemia | Cytotoxicity | - | Strong Activity | [1] |

| B16 | Murine Melanoma | Cytotoxicity | - | Strong Activity | [1] |

Note: "Strong Activity" indicates significant inhibition was reported, but a specific IC50 value was not provided in the cited source.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound by measuring the metabolic activity of cells.

-

Objective : To determine the IC50 value of this compound.

-

Materials :

-

96-well microtiter plates

-

Target cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure :

-

Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various drug concentrations. Include a vehicle-only control.

-

Incubation : Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

-

MTT Addition : Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

This protocol assesses the ability of this compound to inhibit the catalytic activity of topoisomerase II, typically by measuring the relaxation of supercoiled DNA.

-

Objective : To determine if this compound inhibits topoisomerase II activity.

-

Materials :

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, ATP)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Purified human Topoisomerase II enzyme

-

This compound stock solution

-

Stop solution/loading dye (containing SDS and proteinase K)

-

Agarose (B213101) gel (1%)

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

-

Gel electrophoresis apparatus and UV transilluminator

-

-

Procedure :

-

Reaction Setup : In microcentrifuge tubes, prepare a reaction mixture containing assay buffer, supercoiled DNA, and varying concentrations of this compound. Include a no-drug control and a no-enzyme control.

-

Enzyme Addition : Add purified topoisomerase II enzyme to all tubes except the no-enzyme control.

-

Incubation : Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination : Stop the reaction by adding the stop solution/loading dye. This will denature the enzyme.

-

Gel Electrophoresis : Load the samples onto a 1% agarose gel and run the electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization : Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Data Analysis : Inhibition is indicated by a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled DNA band in the presence of this compound compared to the no-drug control.

-

Conclusion

This compound is a potent antineoplastic agent with a well-defined mechanism of action centered on DNA intercalation and dual inhibition of topoisomerases I and II.[2] Its significant in vitro cytotoxicity against various cancer cell lines established it as a promising compound in early-stage research.[1][6] The detailed protocols and mechanistic understanding presented in this guide serve as a foundational resource for researchers exploring DNA-interactive agents and topoisomerase inhibitors. While clinical trials have shown limited success in specific indications, the potent biological activity of this compound continues to make it a valuable tool for cancer research and a reference compound for the development of new anticancer therapies.

References

- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C33H35NO13 | CID 5362259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Elsamitrucin: Application Notes and Protocols for In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsamitrucin, also known as Elsamicin A, is a potent antineoplastic antibiotic agent isolated from an actinomycete strain. It belongs to a class of compounds structurally related to chartreusin. This compound has garnered significant interest in oncology research due to its cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves the disruption of fundamental cellular processes, leading to cell death. These application notes provide a comprehensive overview of this compound, its mechanism of action, and a detailed protocol for assessing its impact on cell viability using a standard in vitro assay.

Mechanism of Action

This compound exerts its cytotoxic effects primarily by targeting DNA and essential nuclear enzymes. The compound intercalates into DNA, showing a preference for guanine-cytosine (G-C) rich sequences. This interaction physically obstructs the DNA replication and transcription machinery. Furthermore, this compound is a potent dual inhibitor of topoisomerase I and II. These enzymes are critical for resolving DNA topological stress during replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase covalent complexes, this compound leads to the accumulation of single and double-strand DNA breaks.

This extensive DNA damage triggers the DNA Damage Response (DDR) pathway. Sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and DNA-PK are activated, initiating a signaling cascade. This cascade leads to the phosphorylation of downstream effector proteins, including the histone variant H2AX (forming γH2AX, a marker of DNA double-strand breaks) and checkpoint kinases like Chk2. The activation of these pathways ultimately culminates in cell cycle arrest and the induction of apoptosis, primarily through the intrinsic (mitochondrial) pathway, which is often mediated by the p53 tumor suppressor protein.[1]

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | Assay Duration | Cytotoxicity Metric | Value |

| MCF-7 | Breast Adenocarcinoma (ER+) | Not Specified | IC50 | 0.25 µg/mL |

| MDA-MB-231 | Breast Adenocarcinoma (ER-) | Not Specified | IC50 | 0.21 µg/mL |

| L1210 | Murine Leukemia | 24 hours | LC90 | 1.1 µg/mL |

| P388 | Murine Leukemia | 24 hours | LC90 | 2.6 µg/mL |

Note: IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. LC90 (Lethal Concentration 90) is the concentration that is lethal to 90% of the test population. Direct comparison between different metrics and experimental conditions should be made with caution.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

This protocol provides a standardized method for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials and Reagents

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Target cancer cell line (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in sterile PBS, protected from light)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (capable of reading absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Protocol Workflow

Detailed Steps

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

-

Dilute the cell suspension in a complete growth medium to an optimal seeding density (e.g., 5,000-10,000 cells per well).

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

-

Cell Adhesion:

-

Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 18-24 hours to allow cells to attach to the bottom of the wells.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in a complete growth medium from your stock solution. A typical concentration range might be from 0.01 µg/mL to 10 µg/mL.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose, typically <0.1%).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. It is recommended to test each concentration in triplicate.

-

-

Incubation with Compound:

-

Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is a critical variable and may need to be optimized depending on the cell line's doubling time.

-

-

MTT Addition:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).

-

Gently mix the plate by tapping.

-

-

Formazan Crystal Formation:

-

Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals. Monitor the wells under a microscope to check for crystal formation.

-

-

Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis

-

Blank Subtraction: Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.

-

Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

-

Determine IC50: Plot the percentage viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

References

Application Notes and Protocols for Topoisomerase II Inhibition Assay with Elsamitrucin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II (Topo II) is a vital enzyme in cellular replication and transcription, responsible for managing DNA topology by creating transient double-strand breaks to allow for the passage of another DNA duplex. This crucial role makes it a prime target for anticancer therapeutics. Topo II inhibitors are broadly categorized as "poisons," which stabilize the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis, and "catalytic inhibitors," which interfere with other steps of the enzymatic cycle.

Elsamitrucin (also known as Elsamicin A) is a potent antitumor antibiotic that has been identified as a highly effective inhibitor of topoisomerase II.[1] These application notes provide a detailed guide for researchers to perform topoisomerase II inhibition assays using this compound, including protocols for common assay types and comparative data for other known inhibitors.

Principle of Topoisomerase II Inhibition Assays

Topoisomerase II inhibition assays are designed to measure the enzymatic activity of Topo II in the presence of a potential inhibitor. The most common in vitro assays are:

-

DNA Decatenation Assay: This assay utilizes kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Topo II decatenates, or unlinks, these circles. The large kDNA network cannot migrate into an agarose (B213101) gel, while the decatenated minicircles can. An effective inhibitor will prevent this process, resulting in the kDNA remaining in the well.

-

DNA Relaxation Assay: This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Supercoiled DNA is more compact and migrates faster through an agarose gel than its relaxed counterpart. Inhibition of Topo II prevents this relaxation, leaving the DNA in its supercoiled form.

-

Cleavage Assay: This assay is designed to identify Topo II "poisons." These inhibitors stabilize the covalent complex between Topo II and DNA, leading to an accumulation of linear DNA. The appearance of a linear DNA band on an agarose gel is indicative of a Topo II poison.

Data Presentation: Comparative Inhibitory Activity

While direct enzymatic IC50 values for this compound are not widely published, its high potency has been noted.[1] The following table presents the cytotoxic IC50 values of this compound against two breast cancer cell lines, providing a measure of its potent anticancer effects which are attributed to its topoisomerase II inhibition. For comparison, representative IC50 values for well-established topoisomerase II inhibitors, Etoposide and Doxorubicin, from enzymatic assays are also included.

| Compound | Target/Assay | IC50 Value | Reference |

| This compound (Elsamicin A) | MCF7 (ER+) Proliferation | 0.25 µg/mL | [2] |

| This compound (Elsamicin A) | MDA-MB-231 (ER-) Proliferation | 0.21 µg/mL | [2] |

| Etoposide | Topoisomerase IIα (in vitro cleavage assay) | ~50-100 µM | [3] |

| Doxorubicin | Topoisomerase IIα/β (in vitro cleavage assay) | ~1-5 µM | [3] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of this compound to inhibit the decatenation of kDNA by topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 10 mM ATP)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Control inhibitors (e.g., Etoposide)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Proteinase K

-

1% Agarose gel in TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

-

Gel electrophoresis system

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: On ice, prepare a master mix for the number of reactions. For a final volume of 20 µL per reaction, combine:

-

14 µL Sterile Water

-

2 µL 10x Topo II Assay Buffer

-

2 µL kDNA (e.g., 200 ng)

-

-

Aliquot 18 µL of the master mix into each reaction tube.

-

Add 1 µL of this compound at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO) and a positive control (e.g., Etoposide).

-

Initiate the reaction by adding 1 µL of diluted Topoisomerase II enzyme (1-5 units) to each tube, except for the "no-enzyme" control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS.

-

Protein Digestion: Add 2 µL of Proteinase K (to a final concentration of 50 µg/mL) and incubate at 50-55°C for 30-60 minutes to digest the enzyme.

-

Sample Preparation for Electrophoresis: Add 5 µL of 5x Loading Dye to each reaction.

-

Agarose Gel Electrophoresis: Load the entire reaction volume onto a 1.0% agarose gel. Run the gel at 5-10 V/cm for 2-3 hours.

-

Visualization: Stain the gel with a DNA stain, destain if necessary, and visualize the bands using a UV transilluminator.

Data Analysis:

-